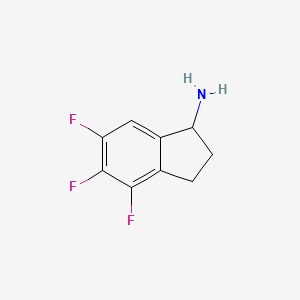

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine

Description

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a dihydroindene scaffold substituted with three fluorine atoms at positions 4, 5, and 5. This structural motif is of significant interest in medicinal chemistry due to its resemblance to neurotransmitters like dopamine and serotonin, enabling interactions with monoamine transporters and receptors . Fluorination enhances metabolic stability and bioavailability by increasing electronegativity and reducing susceptibility to oxidative metabolism .

Properties

IUPAC Name |

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12/h3,7H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPSVKRIFHMXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2C1N)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Cyclization: The formation of the indene structure is often accomplished through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a fluorinated benzyl halide, with a base like potassium tert-butoxide.

Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of trifluoromethyl ketones or aldehydes.

Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine and related compounds:

Pharmacological and Metabolic Insights

- Indatraline: Acts as a potent monoamine reuptake inhibitor with longer duration than cocaine. Metabolized via hydroxylation and glucuronidation, producing detectable phase I/II metabolites in urine . The dichlorophenyl group contributes to its isotopic signature, aiding metabolite identification .

- Fluorinated Derivatives: 5,6-Difluoro (): Fewer fluorine atoms may reduce metabolic stability compared to the trifluoro analog but improve target selectivity.

- Urea/Thiourea Derivatives (): Modifying the amine group with urea/thiourea moieties shifts activity toward antioxidant and anticancer pathways, demonstrating the scaffold’s versatility .

Q & A

Q. What are the recommended synthetic routes for 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions impact yield?

The synthesis of fluorinated indenamine derivatives typically involves multistep halogenation and reduction processes. For example, fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions. Subsequent reduction of intermediates (e.g., nitro groups to amines) may employ catalytic hydrogenation (Pd/C, H₂) or sodium borohydride in methanol. Reaction temperature and solvent polarity are critical: lower temperatures (~0–5°C) minimize side reactions during fluorination, while polar aprotic solvents (e.g., DMF) enhance reagent solubility. Evidence from analogous compounds suggests yields range from 40–70%, with impurities arising from over-fluorination or incomplete reduction .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : NMR identifies fluorine positional isomers, while NMR resolves diastereotopic protons in the dihydroinden ring.

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via SHELX suite) provides unambiguous bond-length and angle data, crucial for verifying fluorination patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₉F₃N).

Advanced Research Questions

Q. What challenges arise in resolving stereochemistry for this compound enantiomers, and what chiral resolution methods are effective?

The bicyclic indenamine structure introduces steric hindrance, complicating enantiomeric separation. Effective methods include:

- Chiral Chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients.

- Diastereomeric Salt Formation : Reacting the racemate with chiral acids (e.g., L-tartaric acid) to precipitate enantiopure salts.

- Computational Modeling : Density Functional Theory (DFT) predicts enantiomer stability and guides solvent selection for crystallization .

Q. How do fluorination patterns (4,5,6-trifluoro vs. mono-/di-fluoro analogs) influence electronic properties and biological activity?

Comparative studies of fluorinated indenamines reveal:

- Electron-Withdrawing Effects : Trifluorination reduces electron density at the amine group, altering pKa (predicted ~8.5–9.0) and reactivity in nucleophilic substitutions.

- Biological Interactions : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., monoamine oxidases). In vitro assays show trifluoro derivatives exhibit higher inhibitory potency than mono-fluoro analogs .

Q. What computational tools are suitable for modeling the interaction of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes, highlighting fluorine’s role in hydrophobic interactions.

- QSAR Modeling : Quantitative Structure-Activity Relationship analysis correlates substituent positions (e.g., fluorine at C5) with IC₅₀ values .

Q. How should researchers address contradictory data in fluorinated indenamine toxicity studies?

Discrepancies in cytotoxicity (e.g., varying IC₅₀ values across cell lines) may stem from:

- Assay Conditions : Differences in cell viability protocols (MTT vs. resazurin assays).

- Metabolic Stability : Fluorine’s metabolic resistance in hepatic microsomes (e.g., CYP450 inhibition).

- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates skew results. Standardize testing with HPLC-pure samples and include positive controls (e.g., cisplatin) .

Methodological Considerations

Q. What solvent systems optimize solubility for this compound in biological assays?

The compound’s solubility profile is solvent-dependent:

Q. What strategies mitigate degradation during long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.